molecular formula C6H5ClO2 B1584398 2-Chlororesorcinol CAS No. 6201-65-6

2-Chlororesorcinol

Cat. No. B1584398
CAS RN: 6201-65-6
M. Wt: 144.55 g/mol
InChI Key: SWZVJOLLQTWFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlororesorcinol is an organic compound with the molecular formula C6H5ClO2 . It is also known by other names such as 2-chlorobenzene-1,3-diol and 2-Chloro-1,3-dihydroxybenzene . It is used for research and development purposes .


Molecular Structure Analysis

2-Chlororesorcinol has a molecular weight of 144.556 Da and a monoisotopic mass of 143.997803 Da . It contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .


Physical And Chemical Properties Analysis

2-Chlororesorcinol is a crystalline, beige powder . It has a density of 1.5±0.1 g/cm3, a boiling point of 244.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a flash point of 101.4±21.8 °C .

Scientific Research Applications

Field: Liquid Crystal Research

2-Chlororesorcinol is used in the synthesis of achiral bent-core mesogens . This research is significant for fundamental scientific research and potential applications .

Application Summary

The research involves the synthesis and investigation of two new series of achiral bent-core mesogens derived from 4-bromoresorcinol and 4-chlororesorcinol with 2,3-difluorinated azobenzene-based side arms . The self-assembly of these materials was characterized .

Methods of Application

The methods used in this research include Differential Scanning Calorimetry (DSC), polarizing microscopy, X-ray diffraction investigations (XRD), and electro-optical studies . These methods help to characterize the self-assembly of the materials .

Results or Outcomes

Depending on the type of halogen substituent at the central resorcinol core and on the terminal alkyl chain length, different types of mesophases were observed . The 4-bromoresocinol derived compounds predominantly show helical nanocrystallite phases, whereas the related 4-chlororesorcinol based compounds form smectic C phases with a polar domain structure .

Field: Rubber Compounds and Polymers

Resorcinol chemistry has been providing valuable properties and products in the development of advanced technologies in the areas of rubber compounds and polymers . Notable technologies include steel belted radial tires and resorcinol-formaldehyde-latex adhesives (RFL) .

Application Summary

Resorcinol is used in the manufacture of tires, hoses, and belts. It is also used in the production of resorcinol-formaldehyde-latex adhesives, which are used in the bonding of rubber to textiles in the tire industry .

Methods of Application

The methods used in this field involve the chemical synthesis of resorcinol-based polymers and their application in the manufacture of rubber compounds .

Results or Outcomes

The use of resorcinol chemistry in the manufacture of rubber compounds and polymers has led to the development of advanced technologies such as steel belted radial tires and resorcinol-formaldehyde-latex adhesives .

Field: Nanotechnology

Nanotechnology is foreseen by some experts as the next industrial revolution, being beneficial across various domains . Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .

Application Summary

Products resulting from the application of nanotechnology can be categorized as nanomaterials (such as nanoparticles, nanocomposites, nanotubes etc.), nanotools being nanoscale parts of larger equipment (such as scanning probe microscopes or other equipment with nanoscale parts), and nanodevices (such as nanosensors) .

Methods of Application

The methods used in this field involve the chemical synthesis of nanotechnology-based products and their application in various sectors .

Results or Outcomes

With prolific investment into the research and development of nanotechnology products, more practical materials with unique applications continue to evolve .

Safety And Hazards

2-Chlororesorcinol is harmful if swallowed, causes skin irritation, and may cause serious eye damage . It may also cause respiratory irritation . It is advised to avoid breathing dust, mist, gas, or vapours, and to use personal protective equipment . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

2-chlorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZVJOLLQTWFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953325
Record name 2-Chlorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlororesorcinol

CAS RN

6201-65-6, 31288-32-1
Record name 2-Chlororesorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6201-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlororesorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031288321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlororesorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 500 mL flask containing 156 mL of 96% (w/w) sulfuric acid are added 52.5 g of resorcinol. Before the resorcinol completely dissolves, another 156 mL of 96% (w/w) sulfuric acid and another 52.5 g of resorcinol are added. The resulting exotherm causes the temperature of the mixture to increase to as much as 90° C. When this the temperature is reached, or when the temperature of the mixture no longer increases, the mixture is heated to 110° C. for two hours. Then, the mixture is cooled to 15° C., after which time 120 g of chlorine are added at such a rate to maintain a temperature of 15° C. The mixture is then poured into a 2 liter flask containing 450 g of ice and 400 mL of water. To the resulting aqueous phase is added aqueous sodium hydroxide (prepared by dissolving 76 g of sodium hydroxide into 150 mL of water) followed by a 24-hour reflux of the mixture. The temperature of the solution is reduced to room temperature, and after extraction by ethyl ether and ether evaporation, the residual mixture, which contains resorcinol and 2-chlororesorcinol, is subjected to flash column chromatography, using CH2Cl2 as eluent. This affords 29 g (21% yield) of the pure 2-chlororesorcinol (M.P. 97° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
52.5 g
Type
reactant
Reaction Step Four
Quantity
120 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
450 g
Type
reactant
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
reactant
Reaction Step Seven
Yield
21%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-4,6-di-tert-butylresorcinol (25.7 g, 100 mmol, prepared as described in Example 1A) and p-toluenesulfonic acid monohydrate (0.2 g, 1 mmol) is added to a flask--which is equipped with a gas withdrawing port leading to a dry ice cooled trap--heated at 210° C. for 2 hours, then allowed to cool. Recrystallization from toluene affords pure 2-chlororesorcinol (13.2-13.9 g, 91-96% yield). The yield of recovered isobutylene is >95%.
Name
2-chloro-4,6-di-tert-butylresorcinol
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlororesorcinol
Reactant of Route 2
Reactant of Route 2
2-Chlororesorcinol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chlororesorcinol
Reactant of Route 4
2-Chlororesorcinol
Reactant of Route 5
2-Chlororesorcinol
Reactant of Route 6
2-Chlororesorcinol

Citations

For This Compound
70
Citations
RF Milligan, FJ Hope - Journal of the American Chemical Society, 1941 - ACS Publications
… necessary to prepare 2-chlororesorcinol. A search of the … cinol and not 2-chlororesorcinol. An indirect method, however, was … decarboxylated to give 2chlororesorcinol, m. p. 97-98 uncor. …
Number of citations: 7 pubs.acs.org
N Cimetiere, F Dossier-Berne… - Environmental science & …, 2009 - ACS Publications
… The stoichiometric coefficient for the formation of 4-chlororesorcinol from resorcinol obtained at pH 8.6 (S 1 = 0.66 ± 0.05) suggests that 2-chlororesorcinol is formed with a yield of 0.34 …
Number of citations: 27 pubs.acs.org
H Liang, X Li, Y Yang, K Sze - Chemosphere, 2008 - Elsevier
… Compound like 2-chlororesorcinol is the major intermediate … For example, the concentration of 2-chlororesorcinol at pH 10.9 … This accumulated amount of 2-chlororesorcinol indicated its …
Number of citations: 159 www.sciencedirect.com
N Schamp - Bulletin des Sociétés Chimiques Belges, 1964 - Wiley Online Library
… Existing methods for the preparation of 2-chlororesorcinol for … This is transformed into 2-chlororesorcinol (III) by reduction … Without purification, VI can be converted into 2-chlororesorcinol …
Number of citations: 10 onlinelibrary.wiley.com
HAM Ahmed - SYNTHESIS, 2015 - Citeseer
… In the present study the synthesis of substituted benzopyran derivatives have been reported as one-pot reaction by reaction of 2-chlororesorcinol with malononitrile in the presence and …
Number of citations: 6 citeseerx.ist.psu.edu
LM Rebenne, AC Gonzalez… - Environmental Science & …, 1996 - ACS Publications
… While a positive identification of this compound against a standard was not performed, it is likely to be 2-chlororesorcinol, in accordance with a study conducted under similar conditions …
Number of citations: 172 pubs.acs.org
DE Jackson, RA Larson, VL Snoeyink - Water Research, 1987 - Elsevier
… Compound (4) 5,5-dichlorocyclopent-3-ene-l,2dione, was detected in extracts from both columns, and a trace of 2-chlororesorcinol was detected on the first column treated at lower …
Number of citations: 32 www.sciencedirect.com
TJ Smith, RH Wearne, AFA Wallis - Chemosphere, 1994 - Elsevier
… 2-chlororesorcinol, mp 97-98C (lit.13,14 mp 97-98C). Diacetate, MS [M] + m/z 228. 2,4-Dichlororesorcinoll5 A solution of 2-chlororesorcinol (… 2-Chlororesorcinol was prepared from 1,3-…
Number of citations: 1 www.sciencedirect.com
MRL Stratford, CA Ramsden, PA Riley - Bioorganic & medicinal chemistry, 2013 - Elsevier
The inactivation of tyrosinase by resorcinol (1,3-dihydroxybenzene) and seventeen simple derivatives has been investigated using combined spectrophotometry and oximetry together …
Number of citations: 40 www.sciencedirect.com
N Schamp, H De Pooter - Bulletin des Sociétés Chimiques …, 1966 - Wiley Online Library
… In this laboratory, a new preparation of 2-chlororesorcinol was discovered. Cyclohexane-l,3-… This compound was transformed into 2chlororesorcinol (VI) in high yield, by the action of …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.